molecular formula C9H13NO2 B6161528 ethyl 2-cyano-2-cyclobutylacetate CAS No. 94140-28-0

ethyl 2-cyano-2-cyclobutylacetate

Cat. No.: B6161528
CAS No.: 94140-28-0
M. Wt: 167.2
InChI Key:
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Description

Ethyl 2-cyano-2-cyclobutylacetate is an organic compound with the molecular formula C9H13NO2. It is a cyanoacetate derivative, characterized by the presence of a cyano group (-CN) and a cyclobutyl group attached to the acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclobutylacetic acid and ethanol.

    Reduction: Cyclobutylamine and ethyl acetate.

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.

    Methyl 2-cyano-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Cyclobutylacetonitrile: Contains a cyano group and a cyclobutyl group but lacks the ester functionality, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the cyano and cyclobutyl groups, which impart distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

94140-28-0

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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